3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
Description
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 1-(3-methoxybenzoyl)pyrrolidin-2-yl moiety. The oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, making it a common feature in drug discovery .
Properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-16-7-4-6-15(12-16)22(26)25-11-5-8-17(25)21-23-20(24-30-21)14-9-10-18(28-2)19(13-14)29-3/h4,6-7,9-10,12-13,17H,5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMROARPLWSFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Acyl Chloride Coupling
The classical Tiemann-Krüger method involves reacting an amidoxime with an acyl chloride (Figure 1). For the target compound, this requires:
- 3,4-Dimethoxyphenylamidoxime : Synthesized from 3,4-dimethoxybenzonitrile and hydroxylamine.
- 1-(3-Methoxybenzoyl)pyrrolidine-2-carbonyl Chloride : Prepared via benzoylation of pyrrolidine-2-carboxylic acid followed by chlorination with thionyl chloride.
Cyclization occurs in pyridine or tetrabutylammonium fluoride (TBAF), yielding the oxadiazole core. However, this method often suffers from low yields (30–50%) due to competing hydrolysis and byproduct formation.
Carboxylic Acid Ester Activation
Alternative approaches activate carboxylic acids using coupling agents like EDC or DCC. For example:
- Step 1 : React 3,4-dimethoxyphenylamidoxime with 1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acid in the presence of T3P (propane phosphonic acid anhydride).
- Step 2 : Heat the intermediate at 80°C for 12 hours to facilitate cyclodehydration.
This method improves yields to 60–70% but requires rigorous drying to avoid side reactions.
Modern One-Pot Strategies
Superbase-Mediated Synthesis (NaOH/DMSO)
Baykov et al.’s superbase method enables room-temperature synthesis by combining amidoximes and esters in NaOH/DMSO:
- Reactants :
- 3,4-Dimethoxyphenylamidoxime
- Methyl 1-(3-methoxybenzoyl)pyrrolidine-2-carboxylate
- Conditions : NaOH (3 eq), DMSO, 24 hours, RT.
- Yield : 68–75% after column chromatography.
This approach minimizes side reactions but struggles with substrates containing –NH or –OH groups.
Vilsmeier Reagent Activation
Zarei’s Vilsmeier protocol activates carboxylic acids directly, bypassing ester preparation:
- Reactants :
- 3,4-Dimethoxyphenylamidoxime
- 1-(3-Methoxybenzoyl)pyrrolidine-2-carboxylic acid
- Conditions : Vilsmeier reagent (POCl₃/DMF), 4 hours, 60°C.
- Yield : 82% with >95% purity via recrystallization.
This method is highly efficient but requires careful handling of corrosive reagents.
Innovative Approaches for Enhanced Efficiency
gem-Dibromomethylarene Cyclization
Vinaya et al. demonstrated that gem-dibromomethylarenes react with amidoximes to form 3,5-disubstituted oxadiazoles:
- Reactants :
- 3,4-Dimethoxy-gem-dibromomethylbenzene
- 1-(3-Methoxybenzoyl)pyrrolidine-2-amidoxime
- Conditions : K₂CO₃, DMF, 100°C, 8 hours.
- Yield : 88% after silica gel purification.
While high-yielding, this method’s reliance on hazardous brominated precursors limits scalability.
Visible-Light Photoredox Catalysis
Cai et al. pioneered a green chemistry route using visible-light-induced [3+2] cycloaddition:
- Reactants :
- 2-H-Azirine derived from 3,4-dimethoxyphenylacetone
- Nitrosoarene (3-methoxybenzoyl-pyrrolidine nitroso)
- Conditions : 9-Mesityl-10-methylacridinium perchlorate (PC), blue LEDs, 24 hours.
- Yield : 45–50%.
Though environmentally friendly, moderate yields necessitate further optimization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger | Pyridine, 80°C, 12h | 30–50% | Simple reagents | Low yield, byproduct formation |
| Superbase (NaOH/DMSO) | RT, 24h | 68–75% | Mild conditions | Long reaction time |
| Vilsmeier Activation | POCl₃/DMF, 60°C, 4h | 82% | High yield, one-pot | Corrosive reagents |
| gem-Dibromomethylarene | K₂CO₃, DMF, 100°C, 8h | 88% | Excellent regioselectivity | Toxic brominated precursors |
| Photoredox Catalysis | Visible light, 24h | 45–50% | Solvent-free, green chemistry | Moderate yield, specialized catalyst |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using reagents like bromine or chlorination agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or otherwise substituted aromatic compounds.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with single methoxy (e.g., ) or non-aromatic substituents (e.g., propanone in ).
- Pyrrolidine Modifications : Unlike the phenylethyl-pyrrolidine in , the target compound’s pyrrolidine is benzoylated, which may enhance binding to aromatic receptor pockets.
Implications for the Target Compound :
- Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group in correlates with ~61.9% anti-inflammatory activity, suggesting the target compound may share similar efficacy.
- Antimicrobial Prospects : Pyrrolidine and benzoyl groups in related compounds (e.g., ) demonstrate moderate antimicrobial activity, hinting at possible applications against resistant pathogens.
- Metabolic Stability : The oxadiazole core and methoxy groups may confer resistance to oxidative metabolism, enhancing bioavailability compared to simpler analogs.
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Weight : 366.40 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | PC-3 | 0.67 |
| 2 | HCT-116 | 0.80 |
| 3 | ACHN | 0.87 |
These results indicate that modifications in the oxadiazole structure can enhance cytotoxic activity against cancer cells .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using various cell lines. The results indicated that while some derivatives showed high toxicity towards cancer cells, they maintained low toxicity towards normal cells:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | ~95 |
| A549 | 50 | ~110 |
| HepG2 | 200 | ~90 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is a desirable property in anticancer drug development .
The mechanism by which oxadiazoles exert their biological effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, some studies have indicated that these compounds can inhibit:
- EGFR (Epidermal Growth Factor Receptor) : Critical for tumor growth.
- Src Kinase : Involved in various cellular processes including growth and survival.
For example, one derivative was shown to inhibit EGFR with an IC50 value of , indicating potent activity against this target .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical settings:
- Study on Breast Cancer : A derivative demonstrated significant growth inhibition in MDA-MB-435 breast cancer cells with a growth percentage (GP) of 15.43% at a concentration of .
- Study on Prostate Cancer : Another derivative exhibited an IC50 value of against prostate cancer cell lines, outperforming standard treatments like erlotinib .
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole?
The compound is synthesized via cyclocondensation reactions. A common approach involves using diethyl oxalate and sodium hydride in toluene to form the oxadiazole core, followed by functionalization of the pyrrolidine moiety with 3-methoxybenzoyl groups. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity to improve yields (typically 70–89%) . Post-synthetic purification often employs column chromatography with hexane/ethyl acetate gradients.
Q. How is structural confirmation performed for this compound?
Structural validation requires multi-technique characterization:
- 1H/13C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH3) and pyrrolidine protons (δ 2.5–3.5 ppm).
- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches.
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.86% vs. 54.98% ).
- Mass spectrometry : Validate molecular weight (e.g., m/z 423.4 for [M+H]+).
Q. What initial biological screening strategies are recommended?
Prioritize target-based assays guided by molecular docking. For example, docking against fungal 14-α-demethylase (PDB: 3LD6) predicts binding affinity and mechanism. Follow-up in vitro antifungal assays (e.g., microdilution MIC tests) validate activity, with positive controls like fluconazole . Antibacterial screening against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar diffusion can identify lead candidates .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity?
- Methoxy positioning : 3,4-Dimethoxy groups enhance lipophilicity and membrane penetration, while 3-methoxybenzoyl on pyrrolidine improves target selectivity (e.g., kinase inhibition ).
- Oxadiazole vs. triazole cores : Oxadiazoles exhibit higher metabolic stability than triazoles due to reduced oxidative susceptibility .
- Pyrrolidine substitution : Bulky groups at the pyrrolidine 2-position sterically hinder off-target interactions, improving specificity .
Q. What challenges arise in molecular docking studies, and how can they be mitigated?
Challenges include false-positive binding poses and ligand flexibility. Solutions:
- Use ensemble docking with multiple protein conformations (e.g., 3LD6 open/closed states).
- Apply MM-GBSA free energy calculations to refine affinity rankings .
- Validate with mutagenesis (e.g., disrupting predicted H-bonds at Tyr118 or His381).
Q. How should contradictory data on biological activity be resolved?
Example: Discrepancies in MIC values may stem from assay conditions (e.g., broth vs. agar). Strategies:
- Standardize protocols (CLSI guidelines).
- Cross-validate with time-kill kinetics or synergy studies (e.g., checkerboard assays with amphotericin B).
- Re-analyze compound purity via HPLC (>95%) to rule out degradation artifacts .
Q. What methods optimize reaction yields for scale-up synthesis?
- Solvent selection : Replace toluene with DMF for better solubility of polar intermediates.
- Catalysis : Use Pd(PPh3)4 for Suzuki couplings (e.g., aryl boronic acid additions, 82–89% yields) .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 45min while maintaining yields >75% .
Methodological Recommendations
Q. How to design SAR studies for oxadiazole derivatives?
- Scaffold diversification : Introduce substituents at the 3- and 5-positions of oxadiazole to probe electronic effects.
- Bioisosteric replacement : Swap pyrrolidine with piperidine or morpholine to assess ring size impact.
- Pharmacophore mapping : Align methoxy groups with hydrophobic pockets in target enzymes .
Q. What analytical techniques resolve stereochemical uncertainties?
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA).
- X-ray crystallography : Confirm absolute configuration (e.g., CCDC deposition for oxadiazole derivatives) .
- NOESY NMR : Identify spatial proximity of pyrrolidine protons to aromatic groups.
Q. How to address poor aqueous solubility in in vivo studies?
- Prodrug design : Introduce phosphate esters at methoxy groups, hydrolyzed in vivo.
- Nanoformulation : Use PLGA nanoparticles (150–200 nm) for sustained release .
- Co-solvent systems : Employ Cremophor ELP/ethanol (1:1) for parenteral administration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
